3-Ethyl-3,4-dihydro-1,2,3-benzotriazin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3,4-dihydro-1,2,3-benzotriazin-4-ol is a heterocyclic compound with the molecular formula C9H11N3O. It belongs to the class of benzotriazines, which are known for their diverse chemical properties and applications in various fields. This compound is characterized by a benzene ring fused with a triazine ring, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,4-dihydro-1,2,3-benzotriazin-4-ol can be achieved through several methods. One common approach involves the catalytic oxidation of N-phenylamidrazones using palladium-on-carbon and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under an atmosphere of air . Another method includes the air oxidation of aldehyde 2-aminophenylhydrazones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied. These methods ensure efficient production with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,4-dihydro-1,2,3-benzotriazin-4-ol undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using palladium-on-carbon and DBU.
Substitution: Reactions with aryl- and hetaryllithium derivatives to form corresponding Blatter radicals.
Common Reagents and Conditions
Oxidation: Palladium-on-carbon, DBU, air atmosphere.
Substitution: Aryllithium and hetaryllithium derivatives.
Major Products Formed
Oxidation: Formation of benzotriazin-4-yl radicals.
Substitution: Formation of Blatter radicals.
Scientific Research Applications
3-Ethyl-3,4-dihydro-1,2,3-benzotriazin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-3,4-dihydro-1,2,3-benzotriazin-4-ol involves its interaction with molecular targets such as sigma receptors. The compound exhibits nanomolar affinity to the σ1 subtype, which is involved in various cellular pathways related to cardiovascular, neurodegenerative, and proliferative diseases . The nearly orthogonal 2-methoxyphenyl group in similar compounds disrupts the ability of the radical to form columns of π-stacked molecules, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Known for its use in peptide synthesis and as a self-indicating building block in solid-phase synthesis.
1,3-Diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A Blatter radical with applications in materials science.
3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Novel class of ligands for sigma receptors.
Uniqueness
3-Ethyl-3,4-dihydro-1,2,3-benzotriazin-4-ol stands out due to its specific structural features and its ability to form stable radicals
Properties
CAS No. |
85010-40-8 |
---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-ethyl-4H-1,2,3-benzotriazin-4-ol |
InChI |
InChI=1S/C9H11N3O/c1-2-12-9(13)7-5-3-4-6-8(7)10-11-12/h3-6,9,13H,2H2,1H3 |
InChI Key |
AMPHWWPMTNCAJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C2=CC=CC=C2N=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.